Fast Black K Salt
Overview
Description
Mechanism of Action
Target of Action
Fast Black K Salt, also known as 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc double salt , is primarily used as a diazonium reagent . Its primary targets are aliphatic amines , which are organic compounds that contain a basic nitrogen atom with a lone pair of electrons.
Mode of Action
This compound interacts with its targets (aliphatic amines) through a process known as diazotization . In this process, the diazonium group in the this compound reacts with the amine group in the target molecule, leading to the formation of a new compound. This interaction results in a change in the physical properties of the target molecule, such as its color .
Biochemical Pathways
It is known that the compound is used in thin-layer chromatography for the differentiation of aliphatic amines This suggests that it may affect pathways involving these molecules
Result of Action
The primary result of this compound’s action is the visual differentiation of aliphatic amines . When used in thin-layer chromatography, it allows for the identification and differentiation of these compounds based on the color change that occurs upon interaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence or absence of water in the environment. Additionally, the compound’s melting point indicates that high temperatures could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Fast Black K Salt plays a crucial role in biochemical reactions, particularly in staining and visualization techniques. It interacts with enzymes such as acid phosphatase, endopeptidase, and leucine aminopeptidase. These interactions are typically based on the formation of colored complexes, which allow for the visualization of enzyme activity in techniques like sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and native-PAGE . The compound’s ability to form stable diazonium salts makes it an effective reagent for detecting and differentiating aliphatic amines .
Cellular Effects
This compound influences various cellular processes by acting as a staining agent. It is used to stain enterochromaffin cells and periodate-generated tissue aldehyde groups, which helps in the visualization of cellular components and activities . The compound’s interaction with cellular enzymes can impact cell signaling pathways and gene expression by providing a means to detect and measure enzyme activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of diazonium compounds that bind to specific biomolecules. This binding interaction facilitates the visualization of enzyme activity by producing colored complexes. The compound can inhibit or activate enzymes depending on the nature of the interaction, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that the staining properties of this compound remain consistent over time, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stains target enzymes and tissues without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme activity and staining processes. It interacts with enzymes such as acid phosphatase and aminopeptidases, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is primarily related to its ability to form stable diazonium compounds that facilitate the detection and measurement of enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, enhancing its staining efficiency. The compound’s distribution is influenced by its chemical properties, including solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its effectiveness as a staining reagent, as it ensures that the compound interacts with the intended cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast Black K Salt is synthesized through a diazotization reaction. The process involves the reaction of 2,5-dimethoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with 4-nitroaniline to produce the final compound. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Fast Black K Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The diazonium group in this compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like phenols and amines can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Corresponding amines.
Substitution: Azo compounds with different substituents.
Scientific Research Applications
Fast Black K Salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fast Blue B Salt: Another diazonium salt used for similar staining applications.
Fast Blue BB Salt: Known for its use in histological staining.
Fast Red Violet LB Salt: Utilized in biochemical assays for enzyme detection.
Uniqueness
Fast Black K Salt is unique due to its specific reactivity with certain nucleophiles, making it particularly useful for differentiating between aliphatic primary and secondary amines. Its lipophilic nature also allows it to penetrate biological membranes, enhancing its staining capabilities .
Properties
IUPAC Name |
dichlorozinc;2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N5O4.4ClH.Zn/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZSUSPTZUGNN-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl4N10O8Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64071-86-9 | |
Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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